molecular formula C15H22N4O B11932629 (2S,3R)-3-amino-3-(6-tert-butyl-1H-benzimidazol-2-yl)-2-methylpropanamide

(2S,3R)-3-amino-3-(6-tert-butyl-1H-benzimidazol-2-yl)-2-methylpropanamide

Katalognummer: B11932629
Molekulargewicht: 274.36 g/mol
InChI-Schlüssel: APWZIFIAVVFPNT-QPUJVOFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3R)-3-amino-3-(6-tert-butyl-1H-benzimidazol-2-yl)-2-methylpropanamide is a complex organic compound characterized by the presence of a benzimidazole ring substituted with a tert-butyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-amino-3-(6-tert-butyl-1H-benzimidazol-2-yl)-2-methylpropanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzimidazole ring through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, followed by the introduction of the tert-butyl group via alkylation. The final step involves the coupling of the benzimidazole derivative with an appropriate amino acid or amide precursor under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3R)-3-amino-3-(6-tert-butyl-1H-benzimidazol-2-yl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The amino and tert-butyl groups can participate in substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole oxides, while substitution reactions could produce a range of substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

(2S,3R)-3-amino-3-(6-tert-butyl-1H-benzimidazol-2-yl)-2-methylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme interactions and protein binding.

    Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (2S,3R)-3-amino-3-(6-tert-butyl-1H-benzimidazol-2-yl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2S,3R)-3-amino-3-(6-tert-butyl-1H-benzimidazol-2-yl)-2-methylpropanamide is unique due to its specific stereochemistry and the presence of both an amino group and a tert-butyl-substituted benzimidazole ring. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C15H22N4O

Molekulargewicht

274.36 g/mol

IUPAC-Name

(2S,3R)-3-amino-3-(6-tert-butyl-1H-benzimidazol-2-yl)-2-methylpropanamide

InChI

InChI=1S/C15H22N4O/c1-8(13(17)20)12(16)14-18-10-6-5-9(15(2,3)4)7-11(10)19-14/h5-8,12H,16H2,1-4H3,(H2,17,20)(H,18,19)/t8-,12+/m0/s1

InChI-Schlüssel

APWZIFIAVVFPNT-QPUJVOFHSA-N

Isomerische SMILES

C[C@@H]([C@H](C1=NC2=C(N1)C=C(C=C2)C(C)(C)C)N)C(=O)N

Kanonische SMILES

CC(C(C1=NC2=C(N1)C=C(C=C2)C(C)(C)C)N)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.